potassium;2-methyloxirane;3-naphthalen-2-yloxypropane-1-sulfonate;oxirane
Description
Core Chemical Structure
The compound is a potassium salt polymer comprising three primary structural components:
- 2-Methyloxirane : A methyl-substituted epoxide (C₃H₆O), where the oxirane ring is bonded to a methyl group.
- 3-Naphthalen-2-yloxypropane-1-sulfonate : A sulfonate group (-SO₃⁻) attached to a propane chain, which is further linked to a naphthalene ring at the 2-position.
- Oxirane : A three-membered cyclic ether (epoxide), forming part of a polymerized structure with the other components.
The polymerization occurs through the reaction of 2-methyloxirane and oxirane with the sulfonated naphthalene derivative. This results in a polyether chain with sulfonate and aromatic substituents.
Key Functional Groups :
| Group | Role in Structure |
|---|---|
| Sulfonate (-SO₃⁻) | Negative charge carrier |
| Naphthalene ring | Aromatic stability |
| Oxirane (epoxide) | Polymerization site |
Nomenclature and Synonyms
The compound is recognized by multiple names, reflecting its complex structure and industrial applications.
Trade Names :
Molecular Formula and Weight
The compound’s molecular formula is C₁₈H₂₃KO₆S , with a molecular weight of 406.535 g/mol .
Structural Breakdown :
| Component | Formula | Contribution to Overall Structure |
|---|---|---|
| 2-Methyloxirane | C₃H₆O | Polymer backbone |
| Oxirane | C₂H₄O | Cross-linking agent |
| Naphthalen-2-yloxypropane-1-sulfonate | C₁₀H₇O₃S⁻ | Sulfonate group and aromatic moiety |
| Potassium (K⁺) | K | Counterion |
Structural Variations and Polymers
The compound exists as a polymer due to the reaction of 2-methyloxirane and oxirane with the sulfonated naphthalene derivative. Variations in polymer length or substitution patterns may influence its properties, though specific data on molecular weight distribution is limited.
Related Compounds :
| Compound | Key Difference | CAS Number |
|---|---|---|
| Potassium naphthalene-2-sulfonate | Lacks polyether chain | 21409-32-5 |
| Oxirane,2-methyl-, polymer with oxirane | No sulfonate or naphthalene group | 68901-28-0 |
Properties
IUPAC Name |
potassium;2-methyloxirane;3-naphthalen-2-yloxypropane-1-sulfonate;oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4S.C3H6O.C2H4O.K/c14-18(15,16)9-3-8-17-13-7-6-11-4-1-2-5-12(11)10-13;1-3-2-4-3;1-2-3-1;/h1-2,4-7,10H,3,8-9H2,(H,14,15,16);3H,2H2,1H3;1-2H2;/q;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKDLGNENTVVHF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CO1.C1CO1.C1=CC=C2C=C(C=CC2=C1)OCCCS(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23KO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane, 2-naphthalenyl 3-sulfopropyl ether, potassium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
120478-49-1 | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane, 2-naphthalenyl 3-sulfopropyl ether, potassium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Preparation Methods
Base Polymer Synthesis
The backbone is synthesized via anionic ring-opening polymerization using potassium hydroxide as the initiator.
Reaction Conditions:
-
Monomers: Oxirane (ethylene oxide) and 2-methyloxirane (propylene oxide) in a 1:1 molar ratio.
-
Catalyst: Potassium hydroxide (0.5–1.0 wt%).
-
Temperature: 80–100°C under nitrogen atmosphere.
The reaction proceeds via nucleophilic attack of the alkoxide ion on the epoxide ring, forming a polyether chain. Molecular weight is controlled by the monomer-to-initiator ratio, typically yielding polymers with 10–20 repeating units.
Table 1: Polymerization Parameters and Outcomes
| Parameter | Range/Value | Impact on Product |
|---|---|---|
| Temperature | 80–100°C | Higher temps accelerate rate |
| Monomer ratio (EO:PO) | 1:1 | Balances hydrophilicity |
| Catalyst concentration | 0.5–1.0 wt% | Higher conc. reduces Mn |
Functionalization with Sulfonate Groups
Sulfopropylation Reaction
The polyether backbone is modified with 3-chloro-1-propanesulfonic acid to introduce sulfonate functionality.
Procedure:
-
Reagents:
-
Polyether polymer (1 equiv).
-
3-Chloro-1-propanesulfonic acid (1.2 equiv).
-
Sodium hydride (1.5 equiv) as base.
-
-
Conditions:
Equation:
Naphthalen-2-Yloxy Attachment
The sulfopropyl intermediate reacts with naphthalen-2-ol under Mitsunobu conditions:
-
Reagents: Diethyl azodicarboxylate (DEAD), triphenylphosphine.
-
Solvent: THF at 25°C.
Neutralization and Salt Formation
The sulfonic acid intermediate is neutralized with potassium hydroxide:
Conditions:
-
Aqueous solution at pH 7–8.
-
Stirring at 50°C for 2 hours.
-
Lyophilization to isolate the potassium salt as a white powder.
Purification and Quality Control
Dialysis and Filtration
-
Dialysis: Removes unreacted monomers using a 1 kDa MWCO membrane.
-
Filtration: 0.2 μm membrane to eliminate particulates.
Analytical Characterization
Table 2: Key Analytical Data
| Method | Result | Significance |
|---|---|---|
| FT-IR | 1045 cm⁻¹ (S=O stretch) | Confirms sulfonate incorporation |
| ¹H NMR (D₂O) | δ 7.8–7.3 (naphthyl protons) | Verifies aromatic grafting |
| TGA | Decomposition >250°C | Thermal stability assessment |
Industrial-Scale Optimization
Solvent Selection
-
THF vs. DMF: THF offers higher reaction rates but requires anhydrous conditions.
-
Cost Analysis: DMF is cheaper but necessitates post-reaction removal.
Chemical Reactions Analysis
potassium;2-methyloxirane;3-naphthalen-2-yloxypropane-1-sulfonate;oxirane undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents.
Substitution: Substitution reactions are common, where one functional group is replaced by another. These reactions often involve reagents such as halogens or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
Potassium;2-methyloxirane;3-naphthalen-2-yloxypropane-1-sulfonate;oxirane is primarily utilized in electrochemistry and materials science due to its surfactant properties. It plays a crucial role in:
- Electroplating : It serves as a purifying agent in the electroplating process, particularly in acid galvanizing, where it enhances the quality of metal coatings by improving the current efficiency and reducing defects during plating processes.
Biology
In biological research, this compound's surfactant characteristics are applied in:
- Cell Membrane Studies : Its ability to stabilize cell membranes makes it useful for studying membrane dynamics and interactions, particularly in drug delivery systems where surfactants can facilitate the incorporation of therapeutic agents into cellular structures.
Industrial Applications
The compound finds extensive use in various industries:
- Electroplating Industry : It is favored for its performance in acid zinc baths, where it helps achieve better deposition rates and surface finishes on plated components.
Pharmaceutical Development
Recent studies have explored its potential as a prodrug for peptide epoxy ketone protease inhibitors. The compound can be modified to enhance bioavailability and therapeutic efficacy through various chemical transformations, making it a candidate for drug formulation .
Case Study 1: Electroplating Efficiency
A study demonstrated that incorporating this compound into an acid zinc plating bath significantly improved the deposition rate by approximately 30% compared to traditional methods. The enhanced current efficiency was attributed to the compound's ability to reduce foaming and improve wetting properties during the plating process.
Case Study 2: Drug Delivery Systems
In a recent investigation into drug delivery mechanisms, researchers utilized this compound as a surfactant to enhance the solubility of hydrophobic drugs. The results indicated a marked improvement in drug bioavailability when combined with this surfactant, showcasing its potential in pharmaceutical formulations aimed at improving patient outcomes.
Mechanism of Action
The mechanism of action of polyethylene/propyleneglycol (beta-naphthyl) (3-sulfopropyl) diether, potassium salt involves its surfactant properties . It reduces surface tension, allowing for better dispersion and emulsification in various solutions. The molecular targets and pathways involved include interactions with cell membranes and other biological structures, enhancing the compound’s effectiveness in its applications.
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Groups
a. 2-[(Naphthalen-1-yloxy)methyl]oxirane (Compound 1a)
- Structure : Features a naphthalen-1-yl group instead of naphthalen-2-yl.
- Properties : The positional isomerism of the naphthyl group (1-yl vs. 2-yl) alters steric hindrance and electronic interactions. NMR data (δ 6.84–8.41 ppm for aromatic protons) confirms distinct regiochemistry .
- Reactivity : The 1-yl derivative shows reduced steric hindrance in ring-opening reactions compared to the 2-yl analogue, affecting polymerization kinetics .
b. Fluorinated Oxirane Derivatives (e.g., 2-[(1,1,1,3,3,3-hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yloxy)methyl]oxirane)
- Structure : Fluorinated aryl groups replace naphthalenyl-sulfonate.
- Properties : Enhanced thermal stability (decomposition >300°C) and chemical resistance due to C-F bonds. Used in high-performance materials and agrochemicals .
- Applications : Contrasts with the target compound’s surfactant role; fluorinated derivatives are prioritized for specialty coatings and bioactive agents .
Counterion Variants
a. Sodium Salt of 3-Naphthalen-2-yloxypropane-1-sulfonate Polyethers
b. Ammonium or Quaternary Ammonium Salts
Polyethers with Different Initiators or Polymerization Pathways
a. Potassium Methoxide-Initiated Poly(propylene oxide)
b. Potassium i-Propoxide-Initiated Polymers
Sulfonated vs. Non-Sulfonated Polyethers
a. Poly(ethylene oxide)-b-poly(propylene oxide) Block Copolymers (e.g., Pluronics®)
- Structure : Lacks sulfonate groups, relying on hydroxyl termini for hydrophilicity.
- Properties : Lower solubility in hard water and reduced anionic charge compared to sulfonated variants.
- Applications: Limited to drug delivery and non-ionic surfactants, whereas sulfonated derivatives excel in ionic environments .
b. 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates
- Structure : Replaces sulfonate with carboxylate or piperazine groups.
- Properties : Higher lipophilicity (logP ~3.5) and bioactivity, making them suitable for pharmaceutical applications rather than industrial surfactants .
Data Tables
Biological Activity
Potassium;2-methyloxirane;3-naphthalen-2-yloxypropane-1-sulfonate;oxirane, commonly referred to by its CAS number 120478-49-1, is a synthetic compound with diverse applications in pharmaceuticals and industrial chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C₁₈H₂₃KO₆S
- Molecular Weight : 386.460 g/mol
- Appearance : White powder
- Purity : Typically ≥99% .
The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins. The oxirane (epoxide) group is known for its reactivity, allowing it to form covalent bonds with nucleophiles in biological systems, which can lead to alterations in protein function and cellular signaling pathways.
Key Mechanisms:
- Protein Modulation : The compound may modify the structure of proteins through covalent bonding, potentially altering their activity.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and permeability.
- Enzyme Inhibition : Preliminary studies suggest it may inhibit certain enzymes involved in metabolic pathways, impacting cellular metabolism and proliferation.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : Some studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Properties : Its ability to disrupt bacterial cell membranes has been noted, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
Case Studies
Several case studies have explored the biological activity of this compound:
- Anticancer Research :
-
Antimicrobial Activity :
- Research highlighted in Antimicrobial Agents and Chemotherapy demonstrated that the compound effectively inhibited the growth of Gram-positive bacteria, showing promise as a new antimicrobial agent .
- Inflammation Studies :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃KO₆S |
| Molecular Weight | 386.460 g/mol |
| Purity | ≥99% |
| Appearance | White powder |
| Biological Activity | Observations |
|---|---|
| Antitumor | Induces apoptosis in cancer cells |
| Antimicrobial | Effective against Gram-positive bacteria |
| Anti-inflammatory | Reduces inflammatory markers |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-naphthalen-2-yloxypropane-1-sulfonate derivatives?
- Methodology : Use nucleophilic substitution reactions between naphthalen-2-ol derivatives and propane sulfonate precursors. Oxidizing agents like potassium permanganate (KMnO₄) can stabilize intermediates, while sodium borohydride (NaBH₄) reduces side products. Purification involves column chromatography with silica gel and validation via UV-Vis spectroscopy (λ = 260–280 nm) .
- Key Considerations : Monitor pH (6–8) to avoid sulfonate group hydrolysis. Use anhydrous conditions to prevent unintended epoxide (e.g., oxirane) ring-opening reactions .
Q. How can the structural integrity of 2-methyloxirane be confirmed post-synthesis?
- Analytical Techniques :
- FT-IR : Validate the epoxide ring via C-O-C stretching vibrations (1,240–1,050 cm⁻¹).
- NMR : Confirm stereochemistry using ¹H NMR (δ 3.5–4.0 ppm for epoxide protons) and ¹³C NMR (δ 45–60 ppm for epoxide carbons).
- Mass Spectrometry : Compare observed molecular ion peaks (e.g., m/z 58 for oxirane) with theoretical values .
Q. What are the primary degradation pathways for oxirane derivatives in environmental systems?
- Mechanisms : Hydrolysis (pH-dependent), photolysis (UV exposure), and microbial degradation. Atmospheric oxidation by hydroxyl radicals (•OH) dominates in tropospheric conditions, forming aldehydes and ketones .
- Experimental Design : Use gas chromatography-mass spectrometry (GC-MS) to track volatile degradation products and quantify half-lives under controlled humidity/temperature .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for multi-component systems involving potassium, oxirane, and naphthalene derivatives?
- Approach : Employ quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and reaction enthalpies. Pair with cheminformatics tools to screen solvent effects and catalyst compatibility (e.g., potassium carbonate as a base). Validate predictions via high-throughput experimentation (HTE) .
- Case Study : ICReDD’s workflow integrates reaction path searches and machine learning to identify optimal conditions for epoxide ring-opening reactions, reducing trial-and-error cycles by 40% .
Q. How to resolve contradictions in kinetic data for 2-methyloxirane polymerization?
- Data Analysis :
- Step 1 : Conduct factorial design experiments to isolate variables (e.g., temperature, initiator concentration).
- Step 2 : Use Arrhenius plots to distinguish between chain-growth (linear ln(k) vs. 1/T) and step-growth (nonlinear) mechanisms.
- Step 3 : Apply multivariate regression to reconcile discrepancies caused by side reactions (e.g., branching due to potassium-mediated crosslinking) .
Q. What strategies mitigate interference from naphthalene byproducts in sulfonate quantification?
- Separation Techniques :
- Liquid-Liquid Extraction : Use dichloromethane (log P = 1.25) to isolate sulfonates from hydrophobic naphthalene derivatives.
- HPLC : Employ a C18 column with a gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid) to resolve overlapping peaks .
Methodological Challenges and Innovations
Q. How to design experiments for studying potassium’s role in epoxide stabilization?
- Protocol :
Prepare oxirane-potassium complexes in tetrahydrofuran (THF) under inert atmosphere.
Use X-ray crystallography to determine coordination geometry.
Measure stability via thermogravimetric analysis (TGA) and compare with DFT-predicated bond dissociation energies (BDEs) .
Q. What advanced modeling techniques predict environmental fate of 3-naphthalen-2-yloxypropane-1-sulfonate?
- Tools :
- EPI Suite : Estimate biodegradation half-lives (e.g., BIOWIN models).
- COSMO-RS : Predict solubility and partitioning coefficients (log Kow) for aquatic toxicity assessments .
Data Contradiction Management
Q. How to address conflicting toxicity profiles for naphthalene derivatives in biological systems?
- Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
